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Abstract

This technical guide provides a comprehensive overview of borabenzene and its
corresponding boratabenzene anion, two classes of boron-containing aromatic compounds that
have garnered significant interest in synthetic and medicinal chemistry. Borabenzene, the
boron-containing analogue of benzene, is a highly reactive, electron-deficient species that is
typically isolated as a stable adduct with a Lewis base. The boratabenzene anion, a Six-Tt-
electron aromatic system, is isoelectronic with benzene and exhibits greater stability. This
document details the synthesis, structure, reactivity, and spectroscopic properties of these
compounds, with a focus on their interrelationship. Experimental protocols for key synthetic
transformations and quantitative data are presented to serve as a valuable resource for
researchers in the field.

Introduction

Borabenzene (CsHsB) is a heterocyclic aromatic compound in which a carbon atom of
benzene is replaced by a boron atom. This substitution results in an electron-deficient ring
system with significant Lewis acidity at the boron center, rendering free borabenzene highly
unstable.[1] Consequently, borabenzene is typically stabilized and studied as an adduct with a
Lewis base, such as pyridine or trimethylphosphine.[2]
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The reduction of a neutral borabenzene adduct or the deprotonation of a boracyclohexadiene
precursor leads to the formation of the boratabenzene anion ([CsHsBH]~).[3][4] This anion is a
robust six-Tt-electron aromatic system, isoelectronic with benzene, and has found extensive
application as a ligand in organometallic chemistry.[1][5] The relationship between the neutral,
Lewis acidic borabenzene and the stable, aromatic boratabenzene anion is a central theme in
the chemistry of these fascinating heterocycles.

Synthesis
Synthesis of Borabenzene Adducts

A common and efficient route to neutral borabenzene-ligand complexes involves a three-step
synthesis starting from commercially available 1-(trimethylsilyl)-1,4-pentadiyne.[3]

A versatile precursor for borabenzene adducts is 1-chloro-2-(trimethylsilyl)-1-boracyclohexa-
2,5-diene. This compound reacts with various Lewis bases, such as pyridine, to yield the
corresponding borabenzene adducts.[6]

Synthesis of Boratabenzene Anion

The boratabenzene anion is readily accessible through the conversion of neutral borabenzene
complexes.[3][4] For instance, the treatment of a borabenzene-trimethylphosphine adduct with
a suitable hydride source can afford the 1-H-boratabenzene anion.

Another synthetic strategy involves the deprotonation of dihydroborinine precursors. For
example, 1-(dimethylamino)-3-methylene-1,2,3,6-tetrahydroborinines can be metalated with
lithium diisopropylamide (LDA) to yield lithium 1-(dimethylamino)boratabenzene salts.[7][8]

Structural and Spectroscopic Properties

The structural and spectroscopic characteristics of borabenzene and the boratabenzene anion
provide crucial insights into their electronic nature and aromaticity.

Structural Data

Computational studies reveal that while the boratabenzene anion maintains a nearly hexagonal
geometry, borabenzene itself exhibits a distorted hexagonal structure with a wide C-B-C angle
of approximately 140.8°.[1] The C-B bond length in borabenzene is shorter (around 1.436 A),
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suggesting some double bond character, whereas in the boratabenzene anion, it is longer
(around 1.518 A), indicative of a single bond.[1]

Table 1: Selected Bond Lengths (A) and Angles (°) for Borabenzene and Boratabenzene

Anion.
Boratabenzene Anion
Parameter Borabenzene (calculated)
(calculated)
C-B Bond Length 1.436 1.518
C-B-C Angle 140.8

Data obtained from computational studies.[1]

X-ray crystallography of transition metal complexes of boratabenzene has provided valuable
experimental structural data. For example, in various chromium, molybdenum, and tungsten
carbonyl complexes, the boratabenzene ligand coordinates in an n® fashion, with distinct metal-
boron and metal-carbon bond distances.[9]

Table 2: Selected Bond Distances (A) in Boratabenzene-Metal Carbonyl Complexes.

Complex M-B M-C (average)
1Cr (anion) 2.369(2) 2.227
1Mo (anion) 2.511(3) 2.380
1W (anion) 2.502(4) 2.368
2Mo (anion) 2.473(2) 2.426
2W (anion) 2.458(4) 2.417

Data from X-ray crystallography of substituted boratabenzene complexes.[9]

Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing
borabenzene and boratabenzene derivatives.

e 1B NMR: The B NMR chemical shift is highly indicative of the boron atom's coordination
environment. In borabenzene adducts, the boron signal appears further downfield compared
to the corresponding boratabenzene anion, reflecting the increased electron density at the
boron center in the anionic species. For instance, the in-situ 2B NMR of a boratabenzene
ligand L1 showed a signal at 37.4 ppm, which shifted upfield to 27.0 ppm, 29.5 ppm, and
28.5 ppm upon complexation with Cr, Mo, and W respectively.[10]

e 1H NMR: The proton NMR spectra of borabenzene adducts and boratabenzene anions
exhibit characteristic signals for the ring protons. In some cases, broad signals for
substituents on the boron atom are observed at room temperature, which resolve at lower
temperatures, suggesting restricted rotation around the B-substituent bond.[10]

e 13C NMR: The 3C NMR spectra provide information about the carbon framework of the ring.
In boratabenzene-metal carbonyl complexes, the carbonyl resonances are sensitive to the
electron-donating ability of the boratabenzene ligand.[10]

Table 3: Representative NMR Data for Borabenzene and Boratabenzene Derivatives.

Compound/Complex Nucleus Chemical Shift (o, ppm)
Boratabenzene Ligand (L1) up 37.4

1Cr (anion) up 27.0

1Mo (anion) upg 29.5

1W (anion) 1B 28.5

1Cr (anion) 13C (CO) 241.9

1Mo (anion) 13C (CO) 232.4

1W (anion) 13C (CO) 223.4

Data for a substituted boratabenzene ligand (L1) and its group 6 metal carbonyl complexes.[10]
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Aromaticity

The aromaticity of borabenzene and the boratabenzene anion has been a subject of
considerable theoretical and experimental investigation. Both species possess a cyclic, planar
structure with six 1t-electrons, fulfilling Hiickel's rule for aromaticity.

Computational studies using the Nucleus-Independent Chemical Shift (NICS) method provide a
guantitative measure of aromaticity. NICS values are calculated at the center of the ring, with
negative values indicating aromatic character. Both borabenzene and the boratabenzene
anion exhibit negative NICS values, confirming their aromatic nature. However, the degree of
aromaticity can be influenced by factors such as fusion to other ring systems. For example, the
aromaticity of borabenzene is retained when fused to a 2D aromatic polycyclic aromatic
hydrocarbon (PAH), but is lost when fused to a 3D carborane.[11]

Table 4: Calculated Aromaticity Indices for Borabenzene and Boratabenzene Anion.

System HOMA NICS(0) (ppm) NICS(1) (ppm)

Borabenzene 0.848

Boratabenzene Anion 0.687

HOMA (Harmonic Oscillator Model of Aromaticity) values from reference[1]. NICS values are
generally negative for aromatic systems, but specific calculated values were not provided in a
readily comparable table in the initial search results.

Reactivity
Borabenzene

The electron-deficient nature of borabenzene governs its reactivity. It readily reacts with Lewis
bases to form stable adducts. A significant reaction of borabenzene adducts is their
participation in Diels-Alder reactions with electron-deficient alkynes.[2] For example, the
pyridine adduct of borabenzene reacts with dimethyl acetylenedicarboxylate (DMAD) in a [4+2]
cycloaddition to form a 1-borabarrelene derivative.[8][12]

Boratabenzene Anion
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The boratabenzene anion is a versatile ligand in organometallic chemistry, capable of forming
stable complexes with a wide range of transition metals.[3][9] These complexes have shown
promise as catalysts in various organic transformations.[9]

Experimental Protocols
Synthesis of Borabenzene-Pyridine Adduct

This protocol is a general representation based on available literature. Specific quantities and
conditions may vary.

To a solution of 1-chloro-2-(trimethylsilyl)-1-boracyclohexa-2,5-diene in a suitable anhydrous
solvent (e.g., hexane) under an inert atmosphere, an equimolar amount of pyridine is added
dropwise at low temperature (e.g., -78 °C). The reaction mixture is allowed to warm to room
temperature and stirred for a specified period. The solvent is then removed under vacuum, and
the resulting crude product is purified by crystallization or chromatography to yield the
borabenzene-pyridine adduct.

Synthesis of Lithium 1-H-Boratabenzene

This protocol is a general representation based on available literature. Specific quantities and
conditions may vary.

A solution of a borabenzene-trimethylphosphine adduct in anhydrous tetrahydrofuran (THF) is
treated with a hydride source, such as lithium aluminum hydride, at room temperature under an
inert atmosphere. The reaction is monitored for completion by NMR spectroscopy. Upon
completion, the solvent is removed in vacuo, and the resulting lithium 1-H-boratabenzene can
be isolated and purified by crystallization.

Diels-Alder Reaction of Borabenzene-Pyridine Adduct

This protocol is a general representation based on available literature. Specific quantities and
conditions may vary.

A solution of the borabenzene-pyridine adduct in an inert solvent (e.g., toluene) is treated with
an equimolar amount of an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate.
The reaction mixture is heated to reflux for several hours under an inert atmosphere. After
cooling to room temperature, the solvent is removed under reduced pressure. The residue is
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then purified by column chromatography on silica gel to afford the corresponding 1-
borabarrelene derivative.

Visualizations
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Caption: Relationship between borabenzene, its stable adduct, and the boratabenzene anion.
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Caption: General synthetic workflows for borabenzene adducts and the boratabenzene anion.

Diels-Alder Reaction of Borabenzene
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Caption: Schematic of the Diels-Alder reaction of a borabenzene adduct.

Conclusion

Borabenzene and the boratabenzene anion represent a fundamentally important class of
boron-containing heterocycles. The inherent Lewis acidity and instability of borabenzene are
elegantly overcome through the formation of stable Lewis base adducts, which serve as
valuable precursors to the aromatic and more stable boratabenzene anion. The rich
coordination chemistry of the boratabenzene anion and the unique reactivity of borabenzene
adducts continue to provide exciting opportunities for the development of novel catalysts,
ligands, and functional materials. This guide provides a foundational understanding and
practical data to aid researchers in the exploration and application of these versatile
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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